molecular formula C8H14Cl2N4O2 B2854780 6-[(3R)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;dihydrochloride CAS No. 2361609-78-9

6-[(3R)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;dihydrochloride

Cat. No.: B2854780
CAS No.: 2361609-78-9
M. Wt: 269.13
InChI Key: MYCKVYINXWAHAH-ZJIMSODOSA-N
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Description

The compound “6-[(3R)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;dihydrochloride” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has an aminopyrrolidinyl group attached to the 6-position of the pyrimidine ring. The presence of the dihydrochloride indicates that this compound is likely a salt, with two chloride ions balancing the charge of the protonated amines.


Molecular Structure Analysis

The pyrimidine ring in this compound is planar due to the sp2 hybridization of the atoms in the ring. The aminopyrrolidine group attached at the 6-position is likely to adopt a puckered conformation due to the presence of the nitrogen atom and its sp3 hybridization .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions typical for pyrimidines, such as electrophilic substitution, nucleophilic substitution, or condensation with aldehydes and ketones .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the dihydrochloride salt. Generally, pyrimidine derivatives exhibit good solubility in polar solvents due to their ability to form hydrogen bonds .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

6-[(3R)-3-aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.2ClH/c9-5-1-2-12(4-5)6-3-7(13)11-8(14)10-6;;/h3,5H,1-2,4,9H2,(H2,10,11,13,14);2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCKVYINXWAHAH-ZJIMSODOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC(=O)NC(=O)N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C2=CC(=O)NC(=O)N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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